Direct Cytotoxic Potency Comparison: 5,7-Dimethoxyquinazolin-4(3H)-one Derivatives vs. Standard-of-Care Lapatinib in MCF-7 and A2780 Cell Lines
A derivative of the 5,7-dimethoxyquinazolin-4(3H)-one scaffold (compound 3g) demonstrates a significantly higher cytotoxic potency than the FDA-approved tyrosine kinase inhibitor lapatinib in ovarian carcinoma (A2780) cells. The IC50 of compound 3g is 0.14 ± 0.03 µM, compared to an IC50 of 12.11 ± 1.03 µM for lapatinib under the same assay conditions . Another derivative (compound 3j) shows an IC50 of 0.20 ± 0.02 µM against breast adenocarcinoma (MCF-7) cells, compared to 5.90 ± 0.74 µM for lapatinib .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.14 ± 0.03 µM (compound 3g, A2780); 0.20 ± 0.02 µM (compound 3j, MCF-7) |
| Comparator Or Baseline | Lapatinib: 12.11 ± 1.03 µM (A2780); 5.90 ± 0.74 µM (MCF-7) |
| Quantified Difference | 3g: ~86-fold more potent than lapatinib; 3j: ~30-fold more potent than lapatinib |
| Conditions | Cell viability assay using human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines |
Why This Matters
This data provides direct, quantitative evidence that derivatives of this scaffold can substantially outperform a relevant clinical standard in specific cancer cell lines, justifying its selection for oncology drug discovery programs.
